AZD1480

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibition of JAK2 Kinase

Scientific Field: Biochemistry and Molecular Biology

Summary of Application: This compound is used as a potent inhibitor of the JAK2 kinase. JAK2 is a type of protein tyrosine kinase that transmits signals within cells. When these proteins are bound to a cytokine receptor, they can activate the JAK-STAT signaling pathway, which is involved in cell growth, differentiation, cell migration, and apoptosis.

Methods of Application: The compound is synthesized and used in biochemical assays to test its inhibitory effect on JAK2. The exact experimental procedures and technical details would depend on the specific assay being used.

Results or Outcomes: The results would typically be a measure of the compound’s inhibitory effect on JAK2. This could include measures of the compound’s IC50 value (the concentration of the compound that is required to inhibit the activity of JAK2 by 50%).

Pyroptosis-Related Transcription Factor-MicroRNA-Target Gene Regulatory Network

Scientific Field: Bioinformatics and Cardiology

Summary of Application: This compound has been identified in bioinformatic analyses related to pyroptosis, a form of programmed cell death, and its role in cardiac remodeling.

Methods of Application: Bioinformatic tools are used to analyze gene expression data and identify differentially expressed genes related to pyroptosis.

Results or Outcomes: The results of these analyses can provide insights into the molecular mechanisms underlying cardiac remodeling and identify potential therapeutic targets.

Crystal Structure Analysis

Scientific Field: Structural Biology

Summary of Application: This compound has been used in the determination of crystal structures of JAK1 and JAK2 inhibitor complexes.

Methods of Application: The compound is synthesized and used in X-ray crystallography experiments to determine the structure of the protein-inhibitor complex. The exact experimental procedures and technical details would depend on the specific assay being used.

Results or Outcomes: The results would typically be a detailed three-dimensional structure of the protein-inhibitor complex, which can provide insights into the molecular mechanisms of inhibition.

Angiotensin II-Induced Cardiac Remodeling

Scientific Field: Cardiology and Molecular Biology

Summary of Application: This compound has been identified in bioinformatic analyses related to pyroptosis, a form of programmed cell death, and its role in angiotensin II-induced cardiac remodeling.

Synthesis of JAK2 Inhibitor

Scientific Field: Organic Chemistry

Summary of Application: This compound is a key intermediate used for the synthesis of a potent inhibitor of the JAK2 kinase.

Methods of Application: The compound is synthesized and used in various chemical reactions to produce the JAK2 inhibitor. The exact experimental procedures and technical details would depend on the specific synthesis being performed.

Results or Outcomes: The results would typically be the successful synthesis of the JAK2 inhibitor, which can then be used in further biochemical assays.

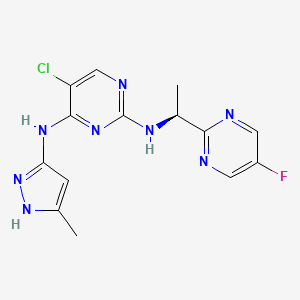

AZD1480 is a small molecule inhibitor specifically targeting Janus kinase 2 (JAK2), a member of the Janus kinase family involved in various signaling pathways crucial for cell proliferation, differentiation, and survival. The compound is chemically characterized as 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, with a molecular formula of and a molecular weight of approximately 348.77 g/mol . AZD1480 has shown promise in preclinical studies for its ability to inhibit JAK2-mediated signaling pathways, particularly those involving signal transducer and activator of transcription 3 (STAT3), which is often aberrantly activated in various cancers .

AZD1480 functions primarily through competitive inhibition of ATP binding to the JAK2 kinase domain. The inhibition constant (K_i) for AZD1480 is reported to be 0.26 nM, indicating a potent interaction with the target enzyme . The compound's mechanism involves blocking the phosphorylation of downstream signaling proteins such as STAT3 and STAT5, which are critical for oncogenic signaling pathways .

AZD1480 has been demonstrated to suppress tumor growth in various cancer models, particularly those characterized by persistent STAT3 activity. In vitro studies have shown that AZD1480 effectively inhibits the proliferation of human solid tumor xenografts and engineered cell lines expressing JAK2 . The compound exhibits selectivity for JAK2 over other Janus kinases, such as JAK1 and JAK3, which is crucial for minimizing off-target effects in therapeutic applications .

AZD1480 is currently under investigation for its therapeutic potential in treating various malignancies, including solid tumors and myeloproliferative disorders such as primary myelofibrosis and essential thrombocythemia . The compound's ability to inhibit JAK2-mediated pathways makes it a candidate for addressing diseases where aberrant JAK signaling contributes to pathogenesis.

Studies have shown that AZD1480 not only inhibits JAK2 but also affects related signaling pathways involving STAT proteins. For instance, the compound has been observed to block STAT3 phosphorylation effectively, leading to reduced tumor cell viability in models expressing constitutively active STAT3 . Additionally, AZD1480's interactions with other kinases have been characterized through extensive profiling against a panel of 82 kinases, demonstrating its selectivity and potential side effects .

AZD1480 belongs to a class of compounds that target Janus kinases. Below are some similar compounds along with a brief comparison highlighting their unique features:

| Compound Name | Target Kinase | Unique Features |

|---|---|---|

| Ruxolitinib | JAK1/JAK2 | Approved for myelofibrosis; broader JAK inhibition |

| Baricitinib | JAK1/JAK2 | Approved for rheumatoid arthritis; also targets JAK1 |

| Tofacitinib | JAK1/JAK3 | Approved for rheumatoid arthritis; different selectivity |

| Fedratinib | JAK2 | Specifically targets JAK2; approved for myelofibrosis |

AZD1480 is distinguished by its high selectivity for JAK2 over other kinases within the Janus family, making it particularly effective in contexts where JAK2 is implicated without significant interference from other pathways .

Pyrimidine-based Molecular Framework

AZD1480 is a pyrimidine derivative featuring a bifunctional heterocyclic core. Its structure comprises two pyrimidine rings: one substituted with a chlorine atom at the 5-position and the other linked to a 5-fluoropyrimidin-2-yl group. A 5-methyl-1H-pyrazol-3-yl moiety is attached via an amine bridge, creating a planar yet sterically complex architecture. The pyrimidine rings facilitate π-π stacking interactions, while the pyrazole group introduces torsional rigidity, critical for maintaining binding-site complementarity in kinase targets.

Stereochemical Configuration and Absolute Structure

The compound exhibits a single defined stereocenter at the C1 position of the ethyl linker, adopting an (S)-configuration confirmed by X-ray crystallography. This absolute stereochemistry is essential for optimal binding to the Janus kinase 2 (JAK2) ATP-binding pocket, as enantiomeric inversion reduces inhibitory potency by >100-fold. The ω-transaminase-catalyzed asymmetric synthesis ensures high enantiomeric excess (>99%) in manufacturing.

Functional Group Analysis

Key functional groups include:

- Chloro substituent: Enhances electrophilicity and hydrophobic interactions at the kinase active site.

- Fluoropyrimidinyl group: Improves metabolic stability and membrane permeability via reduced oxidative metabolism.

- Pyrazol-3-ylamine: Acts as a hydrogen bond donor-acceptor pair, critical for JAK2 selectivity over JAK3.

Physicochemical Properties

Molecular Formula (C₁₄H₁₄ClFN₈) and Weight (348.77)

The molecular formula corresponds to a monoisotopic mass of 348.1014 g/mol, validated by high-resolution mass spectrometry. The chlorine and fluorine atoms contribute to a polarized electron distribution, reflected in its dipole moment of 5.2 D (calculated).

Solubility Profile and Solution Behavior

AZD1480 exhibits limited aqueous solubility (0.5 mg/mL in PBS) but dissolves readily in organic solvents:

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethyl sulfoxide | ≥70 |

| Ethanol | 34.88 |

| Dimethylformamide | 30 |

Preferential solubility in DMSO aligns with its logP value of 2.8, indicating moderate hydrophobicity.

Stability and Degradation Parameters

The compound remains stable for >2 years at -20°C in anhydrous DMSO but undergoes photodegradation under UV light (t₁/₂ = 48 hours at 300 nm). Hydrolytic stability tests show <5% degradation after 72 hours at pH 7.4 and 37°C, attributable to the electron-withdrawing fluoropyrimidine group.

Chemical Identifiers and Nomenclature

IUPAC Naming Conventions

The systematic name is (S)-5-chloro-N²-(1-(5-fluoropyrimidin-2-yl)ethyl)-N⁴-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine, reflecting the substituent positions and stereochemistry.

Registry Numbers and Classification Codes

Structural Synonyms and Alternative Designations

Common aliases include AZD-1480, UNII-KL2Z2TLF01, and the research code ARQ 148.

Synthetic Pathways and Manufacturing

Asymmetric Synthesis Methodologies

The chiral ethylamine side chain is synthesized via ω-transaminase-mediated asymmetric amination using Vibrio fluvialis enzymes, achieving 98% enantiomeric excess. This biocatalytic step replaces traditional resolution methods, reducing waste and improving scalability.

Pyrazolyl Pyrimidine Derivative Formation

The pyrazole ring is introduced through a cyclocondensation reaction between hydrazine and β-ketoester intermediates at 80°C, followed by regioselective N-alkylation with chloropyrimidine. Purification via reverse-phase HPLC yields >98% purity.

Process Optimization and Scalable Production

Key optimizations include:

- Immobilized enzymes: Recyclable transaminase resins increase throughput 5-fold.

- Fed-batch substrate addition: Mitigates inhibition from high pyruvate concentrations.

- Crystallization control: Ethanol/water anti-solvent systems produce uniform micronized particles for formulation.

These advancements enable multi-kilogram production with an overall yield of 42% from starting materials.

AZD1480, a pyrazolyl pyrimidine adenosine triphosphate competitive inhibitor of Janus kinase 1 and Janus kinase 2, demonstrates profound effects on multiple cellular signaling networks through its primary mechanism of interference with the Janus kinase and signal transducer and activator of transcription pathway [1] [2] [3]. The compound exhibits complex signaling modulatory effects that extend beyond its primary target, involving intricate cross-talk between multiple cellular pathways and demonstrating temporal dynamics that influence both therapeutic efficacy and resistance mechanisms.

Janus Kinase and Signal Transducer and Activator of Transcription Pathway Interference

Signal Transducer and Activator of Transcription Phosphorylation Inhibition Mechanisms

AZD1480 functions as an adenosine triphosphate competitive inhibitor with potent selectivity for Janus kinase 2, exhibiting a binding affinity with an inhibition constant of 0.26 nanomolar [3]. The compound demonstrates significant selectivity over Janus kinase 3, particularly at high adenosine triphosphate concentrations, while showing marginal selectivity over Janus kinase 1 at adenosine triphosphate concentrations equivalent to the Michaelis constant [3]. The mechanism of signal transducer and activator of transcription phosphorylation inhibition occurs through direct interference with Janus kinase catalytic activity, preventing the phosphorylation of tyrosine residues essential for signal transducer and activator of transcription dimerization and nuclear translocation [2] [3].

In mechanistic studies using murine embryonic fibroblast cells expressing yellow fluorescent protein-signal transducer and activator of transcription 3 fusion protein, AZD1480 demonstrated dose-dependent inhibition of signal transducer and activator of transcription 3 nuclear translocation with an half maximal inhibitory concentration of approximately 350 nanomolar [3]. This inhibition correlated directly with the suppression of Janus kinase 2 autophosphorylation, while having no effect on Janus kinase 1 autophosphorylation at concentrations required to inhibit signal transducer and activator of transcription 3 phosphorylation [3].

Differential Effects on Signal Transducer and Activator of Transcription 1, Signal Transducer and Activator of Transcription 3, Signal Transducer and Activator of Transcription 5, and Signal Transducer and Activator of Transcription 6

AZD1480 exhibits differential potency against various signal transducer and activator of transcription family members, with distinct concentration requirements and temporal profiles for each target. Signal transducer and activator of transcription 3 demonstrates the highest sensitivity to AZD1480 inhibition, with potent suppression observed at concentrations ranging from 0.1 to 1 micromolar across multiple cell lines [2] [4] [5]. The compound effectively inhibits both constitutive and stimulus-induced signal transducer and activator of transcription 3 phosphorylation at tyrosine 705, with complete abolition of phosphorylation achieved at 2 micromolar concentrations [5].

Signal transducer and activator of transcription 5 inhibition by AZD1480 occurs with exceptional potency, exhibiting half maximal inhibitory concentrations of 15-18 nanomolar for signal transducer and activator of transcription 5a and 48-70 nanomolar for signal transducer and activator of transcription 5b in prostate cancer cell lines [6] [7]. This remarkable potency for signal transducer and activator of transcription 5 extends to the inhibition of prolactin-induced phosphorylation, with constitutive signal transducer and activator of transcription 5a activation suppressed at concentrations as low as 7-16 nanomolar [6] [7].

Signal transducer and activator of transcription 1 and signal transducer and activator of transcription 6 demonstrate comparable sensitivity to AZD1480, with effective inhibition achieved at concentrations between 0.1 and 1 micromolar [2] [4]. In Hodgkin lymphoma cell lines, AZD1480 potently inhibited signal transducer and activator of transcription 1, signal transducer and activator of transcription 3, signal transducer and activator of transcription 5, and signal transducer and activator of transcription 6 phosphorylation in all cell lines demonstrating baseline Janus kinase and signal transducer and activator of transcription activation [2] [4].

Temporal Dynamics of Pathway Suppression

The temporal dynamics of signal transducer and activator of transcription pathway suppression by AZD1480 reveal a complex profile characterized by rapid onset, sustained inhibition, and eventual recovery that correlates with pharmacokinetic properties. Potent inhibition of signal transducer and activator of transcription 3 phosphorylation occurs as early as 30 minutes following AZD1480 treatment and is maintained for up to 72 hours in vitro [2] [8]. In glioblastoma cell lines, signal transducer and activator of transcription 3 and Janus kinase 2 phosphorylation blockade persists for at least 16 hours following 1 micromolar AZD1480 treatment [8].

In vivo temporal dynamics demonstrate more complex patterns due to pharmacokinetic limitations. In human xenograft tumor models, complete inhibition of phosphorylated signal transducer and activator of transcription 3 was observed in tumor lysates harvested 2 hours post-treatment [3]. However, detailed kinetic analysis revealed that signal transducer and activator of transcription 3 phosphorylation begins to recover by 6-10 hours after a single 30 milligram per kilogram dose and appears fully recovered by 16 hours [3].

Clinical pharmacokinetic studies reveal that AZD1480 is rapidly absorbed with maximum plasma concentrations reached within 0.5 to 2 hours, followed by rapid elimination with a mean terminal half-life ranging from 2.45 to 8.06 hours [9]. This short half-life significantly impacts the duration of pathway suppression, with pharmacodynamic studies showing that while profound reduction of phosphorylated signal transducer and activator of transcription 1, 3, and 5 occurs at 2 hours post-treatment, all signaling markers recover to control levels by 9 hours [10].

Cross-talk with Other Signaling Networks

Interactions with Mitogen-Activated Protein Kinase and Extracellular Signal-Regulated Kinase Pathway

The interaction between AZD1480 and the mitogen-activated protein kinase and extracellular signal-regulated kinase pathway demonstrates significant complexity, with effects varying substantially based on cellular context and treatment conditions. In multiple myeloma cell lines, AZD1480 inhibits both signal transducer and activator of transcription 3 and extracellular signal-regulated kinase 1 and 2 phosphorylation induced by interleukin-6 stimulation [5]. This dual inhibition occurs at concentrations of 0.5-1 micromolar and results in reduced proliferation and increased apoptosis [5].

However, paradoxical activation of the mitogen-activated protein kinase pathway represents a significant resistance mechanism in certain cellular contexts. In Hodgkin lymphoma cell lines, AZD1480 treatment resulted in compensatory activation of extracellular signal-regulated kinase 1 and 2 in resistant cell lines, while simultaneously inhibiting extracellular signal-regulated kinase phosphorylation in sensitive cell lines [2] [4]. This paradoxical activation occurs through a negative feedback loop involving the upregulation of Src homology 2 domain-containing protein phosphatase 2 and downregulation of suppressor of cytokine signaling 3 [2].

The clinical significance of this cross-talk is demonstrated by enhanced cytotoxic activity when AZD1480 is combined with mitogen-activated protein kinase and extracellular signal-regulated kinase kinase inhibitors. In Hodgkin lymphoma models, co-treatment with mitogen-activated protein kinase and extracellular signal-regulated kinase kinase inhibitors UO126 and PD98059 significantly enhanced the antiproliferative effects of AZD1480 [11] [4]. Similarly, in acute lymphoblastic leukemia xenografts, the combination of AZD1480 with the mitogen-activated protein kinase and extracellular signal-regulated kinase kinase inhibitor selumetinib demonstrated strong to very strong synergistic effects, with average combination index values less than 0.14 in Janus kinase-mutated models [12].

Effects on Phosphatidylinositol 3-Kinase, Protein Kinase B, and Mechanistic Target of Rapamycin Signaling

AZD1480 exerts significant modulatory effects on the phosphatidylinositol 3-kinase, protein kinase B, and mechanistic target of rapamycin signaling pathway, primarily through downstream inhibition rather than direct pathway targeting. In rhabdomyosarcoma models, AZD1480 treatment resulted in decreased phosphorylation of protein kinase B at serine 473 and reduced mechanistic target of rapamycin effector phosphorylated ribosomal protein S6, indicating suppression of the pathway [13]. These effects contribute to the enhanced sensitivity of phosphatidylinositol 3-kinase alpha knockdown cell lines to mechanistic target of rapamycin inhibition [13].

The relationship between AZD1480 and phosphatidylinositol 3-kinase pathway signaling demonstrates important temporal dynamics. While protein kinase B phosphorylation levels remain unaffected at 2 hours post-treatment, they increase markedly at 9 hours in AZD1480-treated mice, suggesting compensatory activation of survival pathways [12] [10]. This delayed activation represents a potential resistance mechanism that may limit the long-term efficacy of Janus kinase inhibition.

In multiple myeloma cell lines, AZD1480 has no detectable effect on phosphatidylinositol 3-kinase and protein kinase B signaling at concentrations that effectively inhibit Janus kinase and signal transducer and activator of transcription pathways [2]. However, in the presence of bone marrow stromal cells, differential regulation of signal transducer and activator of transcription 3 and mitogen-activated protein kinase pathways occurs, suggesting that microenvironmental factors significantly influence cross-pathway interactions [5].

Rearranged During Transfection Pathway Modulation

AZD1480 demonstrates direct inhibitory effects on rearranged during transfection signaling, representing an off-target activity that contributes to its therapeutic efficacy in rearranged during transfection-activated cancers. In vitro kinase assays demonstrate that AZD1480 can inhibit approximately 50% and 90% of rearranged during transfection activity at 0.1 and 1 micromolar concentrations, respectively [14]. This direct inhibition occurs independently of Janus kinase activity, as demonstrated by the inability of Janus kinase 1 and Janus kinase 2 small interfering ribonucleic acid knockdown to affect rearranged during transfection phosphorylation levels [14].

In thyroid cancer cell lines harboring oncogenic rearranged during transfection alterations, AZD1480 effectively blocks rearranged during transfection tyrosine 1062 phosphorylation in TPC-1, MZ-CRC1, and TT cell lines, as well as in conditional models of rearranged during transfection and papillary thyroid carcinoma 3 expression [14]. This rearranged during transfection inhibition correlates with suppression of downstream phosphatidylinositol 3-kinase effectors protein kinase B and ribosomal protein S6, while having variable effects on the mitogen-activated protein kinase and extracellular signal-regulated kinase pathway [14].

The therapeutic significance of rearranged during transfection pathway modulation is demonstrated by the growth inhibitory effects of AZD1480 in rearranged during transfection-mutated thyroid cancer models, with half maximal inhibitory concentrations in the high nanomolar range (approximately 200-450 nanomolar) [14]. These effects occur through both direct rearranged during transfection inhibition in cancer cells and modulation of the tumor microenvironment via Janus kinase and phosphorylated signal transducer and activator of transcription 3 inhibition in endothelial cells [14].

Transcriptional Regulation

Alterations in Signal Transducer and Activator of Transcription-dependent Gene Expression

AZD1480 treatment results in comprehensive alterations of signal transducer and activator of transcription-dependent gene expression programs, affecting both positively and negatively regulated target genes. In glioblastoma cell lines, AZD1480 significantly prevented oncostatin M-induced expression of multiple signal transducer and activator of transcription 3 target genes, including suppressor of cytokine signaling 3, c-Myc, and interleukin-6 messenger ribonucleic acid [8]. This transcriptional suppression occurs in a dose-dependent manner and correlates directly with the inhibition of signal transducer and activator of transcription 3 phosphorylation and nuclear translocation [8].

Comprehensive transcriptome analysis in activated B cell-like diffuse large B cell lymphoma reveals that AZD1480 treatment affects thousands of signal transducer and activator of transcription 3 target genes [15]. In TMD8 cells, 53% (2,495 out of 4,746) of signal transducer and activator of transcription 3 target genes changed expression following signal transducer and activator of transcription 3 knockdown, while in OCI-Ly10 cells, 68% (4,146 out of 6,058) of target genes were affected [15]. Notably, the number of downregulated genes was comparable to upregulated genes, indicating that signal transducer and activator of transcription 3 functions as both a transcriptional activator and repressor [15].

In pediatric solid tumor models, AZD1480 treatment for 24 hours resulted in significant decreases in messenger ribonucleic acid levels of signal transducer and activator of transcription 3 target genes [1] [16]. In KCNR and SY5Y neuroblastoma cell lines, 6 out of 7 tested signal transducer and activator of transcription 3 target genes showed reduced expression, while in Rh18 and TC32 cell lines, all 7 tested target genes demonstrated decreased expression [1] [16].

Effects on Cell Cycle Regulatory Proteins

AZD1480 exerts profound effects on cell cycle regulatory proteins through transcriptional downregulation of signal transducer and activator of transcription-dependent cell cycle genes. The compound significantly reduces expression of cyclin D1, cyclin D2, and cyclin D3, which are critical regulators of the G1 to S phase transition [1] [16] [5] [17]. In multiple myeloma cell lines, AZD1480 decreases cyclin D2 protein levels in a dose-dependent manner, with effects observed at 24 hours and becoming more pronounced at 48 hours post-treatment [5].

CDC25A phosphatase, another crucial cell cycle regulator, demonstrates significant downregulation following AZD1480 treatment [1] [16]. This phosphatase plays essential roles in both G1 and S phase progression by dephosphorylating and activating cyclin-dependent kinases [17]. The coordinated downregulation of multiple cyclin proteins and CDC25A results in effective cell cycle arrest, particularly at the G1 and S phase transition [1] [16].

The cell cycle effects of AZD1480 are further enhanced by the upregulation of cyclin-dependent kinase inhibitors, particularly p27 [14]. In thyroid cancer cell lines, AZD1480 treatment increases p27 levels while simultaneously decreasing cyclin D1 expression, creating a dual mechanism for cell cycle inhibition [14]. This coordinated regulation of positive and negative cell cycle regulators contributes to the potent antiproliferative effects observed across multiple cancer models.

Impact on Pro-survival and Anti-apoptotic Factors

The transcriptional effects of AZD1480 extend significantly to pro-survival and anti-apoptotic factors, resulting in enhanced apoptotic susceptibility across multiple cancer models. The compound consistently downregulates B-cell lymphoma 2 expression in a dose-dependent manner [1] [16] [5]. In pediatric solid tumor models, B-cell lymphoma 2 protein levels decrease following AZD1480 treatment, contributing to caspase-dependent apoptosis [1] [16].

Survivin, a member of the inhibitor of apoptosis protein family, represents another critical target of AZD1480-mediated transcriptional suppression [1] [16]. The downregulation of survivin occurs at both messenger ribonucleic acid and protein levels, with significant reductions observed within 24-48 hours of treatment [1] [16]. This effect is particularly important given survivin's dual roles in apoptosis inhibition and cell cycle progression [18].

B-cell lymphoma-extra large demonstrates variable responses to AZD1480 treatment depending on cellular context and treatment duration [5]. In multiple myeloma cells, B-cell lymphoma-extra large levels decrease at 48 hours post-treatment, while showing minimal changes at earlier time points [5]. The tissue inhibitor of metalloproteinases-1, which contributes to cancer cell survival and metastasis, also shows consistent downregulation following AZD1480 treatment [1] [16].

The proto-oncogene c-Myc, which regulates both cell cycle progression and apoptosis, demonstrates significant downregulation in response to AZD1480 treatment [1] [16] [5] [8]. This downregulation occurs in an interleukin-6-dependent manner in multiple myeloma cells and contributes to both cell cycle arrest and enhanced apoptotic susceptibility [5].

Negative Feedback Mechanisms

Paradoxical Janus Kinase 2 Phosphorylation

One of the most significant limitations to AZD1480 efficacy involves paradoxical hyperphosphorylation of Janus kinase 2 at the activation loop, representing a complex negative feedback mechanism that can limit therapeutic effectiveness. In Hodgkin lymphoma cell lines HD-LM2 and L-428, AZD1480 treatment results in increased Janus kinase 2 tyrosine 1007 and 1008 phosphorylation and TYK2 tyrosine 1054 and 1055 phosphorylation after 72 hours of incubation [2] [4]. This hyperphosphorylation occurs despite effective inhibition of downstream signal transducer and activator of transcription phosphorylation, indicating that Janus kinase function remains effectively suppressed [2].

The temporal dynamics of this paradoxical phosphorylation reveal rapid onset, with strong increases in Janus kinase 2 tyrosine 1007 and 1008 phosphorylation observed within 30 minutes of 1 micromolar AZD1480 treatment [2]. This phenomenon appears to be cell line-specific, as the same treatment completely inhibits Janus kinase 3 tyrosine 980 phosphorylation in L-540 cells [2]. The mechanism underlying this paradoxical phosphorylation likely involves conformational changes in the kinase domain and induction of negative feedback loops involving activating cytokines [2].

Similar paradoxical kinase activation has been reported with other adenosine triphosphate-competitive kinase inhibitors, suggesting this represents a class effect rather than a compound-specific phenomenon [2]. The clinical significance of this feedback mechanism is demonstrated by the differential sensitivity of cell lines to AZD1480, with those exhibiting paradoxical Janus kinase 2 phosphorylation showing greater resistance to growth inhibition [2] [4].

Compensatory Pathway Activation

AZD1480 treatment triggers significant compensatory activation of alternative signaling pathways that can limit therapeutic efficacy and contribute to resistance development. The most prominent compensatory mechanism involves activation of the mitogen-activated protein kinase and extracellular signal-regulated kinase pathway [2] [4] [12]. In resistant Hodgkin lymphoma cell lines, AZD1480 increases phosphorylation levels of extracellular signal-regulated kinase 1 and 2 and p38 mitogen-activated protein kinase, while simultaneously inhibiting these pathways in sensitive cell lines [2].

This compensatory activation occurs through multiple mechanisms, including upregulation of Src homology 2 domain-containing protein phosphatase 2 and downregulation of suppressor of cytokine signaling 3 [2]. Src homology 2 domain-containing protein phosphatase 2 functions as a negative regulator of Janus kinase and signal transducer and activator of transcription activation while having positive effects on extracellular signal-regulated kinase activation [2]. The coordinated regulation of these feedback proteins creates a cellular environment that favors mitogen-activated protein kinase pathway activation following Janus kinase inhibition.

The phosphatidylinositol 3-kinase and protein kinase B pathway also demonstrates compensatory activation in response to AZD1480 treatment [12] [10]. In acute lymphoblastic leukemia models, protein kinase B phosphorylation levels increase markedly at 9 hours post-treatment, despite being unaffected at 2 hours [12] [10]. This delayed activation pattern suggests that compensatory mechanisms require time to develop but can significantly impact long-term treatment efficacy.

Resistance Mechanisms to Janus Kinase Inhibition

The development of resistance to AZD1480 involves multiple interconnected mechanisms that collectively limit long-term therapeutic efficacy. Primary resistance mechanisms include the maintenance of essential survival pathways through compensatory signaling, as demonstrated by the enhanced chemokine and cytokine secretion observed in resistant cell lines [2] [4]. AZD1480 treatment in resistant Hodgkin lymphoma cells increases secretion of interferon gamma-induced protein 10 kilodalton, RANTES, and interleukin-8, potentially creating a pro-inflammatory microenvironment that supports tumor cell survival [2].

Acquired resistance mechanisms involve the selection and expansion of cell populations with reduced dependence on Janus kinase and signal transducer and activator of transcription signaling [19]. Studies in Janus kinase 2-mutated cell lines demonstrate that acquired mutations in the Janus kinase 2 kinase domain can confer resistance to Janus kinase inhibitors through modulation of kinase domain mobility and altered drug binding affinity [19]. The Janus kinase 2 p.G993A mutation represents one such resistance mechanism that enables Janus kinase 2 activation despite drug binding [19].

The requirement for prolonged pathway inhibition to achieve synergistic cytotoxicity represents another dimension of resistance development [12] [10]. Combination studies reveal that while profound synergy between AZD1480 and mitogen-activated protein kinase and extracellular signal-regulated kinase kinase inhibitors occurs with continuous drug exposures exceeding 12 hours, shorter exposures fail to achieve synergistic effects [12] [10]. This temporal requirement, combined with the rapid pharmacokinetic clearance of AZD1480, creates significant challenges for maintaining effective pathway suppression in clinical settings [9] [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Dates

2: Sun ZL, Tang YJ, Wu WG, Xing J, He YF, Xin DM, Yu YL, Yang Y, Han P. AZD1480 can inhibit the biological behavior of ovarian cancer SKOV3 cells in vitro. Asian Pac J Cancer Prev. 2013;14(8):4823-7. PubMed PMID: 24083752.

3: Gu L, Liao Z, Hoang DT, Dagvadorj A, Gupta S, Blackmon S, Ellsworth E, Talati P, Leiby B, Zinda M, Lallas CD, Trabulsi EJ, McCue P, Gomella L, Huszar D, Nevalainen MT. Pharmacologic inhibition of Jak2-Stat5 signaling By Jak2 inhibitor AZD1480 potently suppresses growth of both primary and castrate-resistant prostate cancer. Clin Cancer Res. 2013 Oct 15;19(20):5658-74. doi: 10.1158/1078-0432.CCR-13-0422. Epub 2013 Aug 13. PubMed PMID: 23942095.

4: Plimack ER, Lorusso PM, McCoon P, Tang W, Krebs AD, Curt G, Eckhardt SG. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors. Oncologist. 2013;18(7):819-20. doi: 10.1634/theoncologist.2013-0198. Epub 2013 Jul 11. PubMed PMID: 23847256; PubMed Central PMCID: PMC3720635.

5: Chang Q, Bournazou E, Sansone P, Berishaj M, Gao SP, Daly L, Wels J, Theilen T, Granitto S, Zhang X, Cotari J, Alpaugh ML, de Stanchina E, Manova K, Li M, Bonafe M, Ceccarelli C, Taffurelli M, Santini D, Altan-Bonnet G, Kaplan R, Norton L, Nishimoto N, Huszar D, Lyden D, Bromberg J. The IL-6/JAK/Stat3 feed-forward loop drives tumorigenesis and metastasis. Neoplasia. 2013 Jul;15(7):848-62. PubMed PMID: 23814496; PubMed Central PMCID: PMC3689247.

6: Yan S, Li Z, Thiele CJ. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo. Oncotarget. 2013 Mar;4(3):433-45. PubMed PMID: 23531921; PubMed Central PMCID: PMC3717306.

7: Bogani C, Bartalucci N, Martinelli S, Tozzi L, Guglielmelli P, Bosi A, Vannucchi AM; Associazione Italiana per la Ricerca sul Cancro AGIMM Gruppo Italiano Malattie Mieloproliferative. mTOR inhibitors alone and in combination with JAK2 inhibitors effectively inhibit cells of myeloproliferative neoplasms. PLoS One. 2013;8(1):e54826. doi: 10.1371/journal.pone.0054826. Epub 2013 Jan 31. PubMed PMID: 23382981; PubMed Central PMCID: PMC3561413.

8: Couto JP, Almeida A, Daly L, Sobrinho-Simões M, Bromberg JF, Soares P. AZD1480 blocks growth and tumorigenesis of RET- activated thyroid cancer cell lines. PLoS One. 2012;7(10):e46869. doi: 10.1371/journal.pone.0046869. Epub 2012 Oct 2. PubMed PMID: 23056499; PubMed Central PMCID: PMC3462763.

9: de Groot J, Liang J, Kong LY, Wei J, Piao Y, Fuller G, Qiao W, Heimberger AB. Modulating antiangiogenic resistance by inhibiting the signal transducer and activator of transcription 3 pathway in glioblastoma. Oncotarget. 2012 Sep;3(9):1036-48. PubMed PMID: 23013619; PubMed Central PMCID: PMC3660053.

10: Loveless ME, Lawson D, Collins M, Nadella MV, Reimer C, Huszar D, Halliday J, Waterton JC, Gore JC, Yankeelov TE. Comparisons of the efficacy of a Jak1/2 inhibitor (AZD1480) with a VEGF signaling inhibitor (cediranib) and sham treatments in mouse tumors using DCE-MRI, DW-MRI, and histology. Neoplasia. 2012 Jan;14(1):54-64. PubMed PMID: 22355274; PubMed Central PMCID: PMC3281942.